8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17962407
InChI: InChI=1S/C11H10N2O3/c1-5-8-7(16-10(5)11(14)15)3-2-6-4-12-13-9(6)8/h4H,2-3H2,1H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid

CAS No.:

Cat. No.: VC17962407

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-5-8-7(16-10(5)11(14)15)3-2-6-4-12-13-9(6)8/h4H,2-3H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key TVCMHPCJXKVSKJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C3=C(CC2)C=NN3)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a furan ring fused to an indazole moiety. The indazole system exists predominantly in the 1H-tautomeric form, stabilized by intramolecular hydrogen bonding . The carboxylic acid group at position 7 and the methyl substituent at position 8 contribute to its polarity and influence intermolecular interactions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight218.21 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds1
XLogP31.5

Tautomerism and Conformational Dynamics

The indazole core exhibits tautomerism between 1H-, 2H-, and 3H-forms. Computational studies suggest the 1H-tautomer is energetically favored by ~2.3 kcal/mol due to aromatic stabilization . Solid-state NMR and X-ray crystallography of analogous compounds reveal minimal hydrogen bonding in crystalline forms, favoring rotameric flexibility .

Synthetic Approaches

Multi-Step Organic Synthesis

The synthesis of furoindazole derivatives typically involves cyclization strategies. For 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid, a plausible route includes:

  • Diazo Coupling: o-Methyl-substituted benzaldehyde derivatives are condensed with hydrazines to form the indazole core .

  • Furan Annulation: Cyclization via intramolecular etherification introduces the dihydrofuran ring .

  • Carboxylic Acid Functionalization: Late-stage oxidation or carboxylation installs the C7 carboxylic acid group.

Key Challenges:

  • Regioselectivity in furan ring formation .

  • Stabilization of the carboxylic acid group during purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Expected signals include:

    • Aromatic protons (δ 6.8–7.5 ppm, multiplet).

    • Methyl group at C8 (δ 2.3–2.5 ppm, singlet).

    • Dihydrofuran protons (δ 3.1–4.0 ppm, multiplet).

  • 13C^{13}\text{C} NMR: Carboxylic acid carbon at δ ~170 ppm, furan oxygenated carbons at δ 60–80 ppm.

Infrared Spectroscopy (IR)

  • Strong absorption at ~1700 cm1^{-1} (C=O stretch of carboxylic acid).

  • Aromatic C=N and C=C stretches between 1500–1600 cm1^{-1}.

Pharmaceutical Development and Patents

Recent patents highlight furoindazole derivatives as candidates for:

  • Oncology: WO2021122415A1 discloses analogs with substitutions at C2 and C8 for improved pharmacokinetics .

  • Neurological Disorders: Spiro-oxindole derivatives in WO2010045251A2 demonstrate CNS penetration, suggesting potential for neurodegenerative disease applications .

PatentKey ClaimsRelevance to Target Compound
WO2021122415A1C2-alkylpyridyl derivatives for PARP inhibitionStructural modifications at C2 position
WO201004525A2Spiro-oxindole analogs with neuroactivityFuroindazole as a core scaffold

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